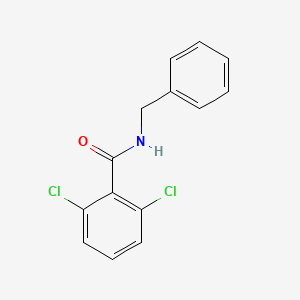![molecular formula C20H20Cl2N6O B11181198 4'-methyl-2-[(2-methylphenyl)amino]-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11181198.png)
4'-methyl-2-[(2-methylphenyl)amino]-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperidine ring, and a bipyrimidinone core. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
One common method involves the reaction of 2,4-dichloroaniline with acetic anhydride to form an intermediate, which is then reacted with other reagents to form the final product . Industrial production methods often utilize continuous flow microreactor systems to improve reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include nitric acid, sulfuric acid, and organic solvents like dichloroethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,4-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the CB2 receptor. By binding to this receptor, it can modulate various biological pathways, leading to its effects on inflammation and pain . The exact molecular pathways involved are still under investigation, but its selective binding to the CB2 receptor is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar compounds include other bipyrimidinone derivatives and dichlorophenyl-containing molecules. Some examples are:
- 2-[(2,5-DICHLOROPYRIMIDIN-4-YL)AMINO]PHENYLDIMETHYLPHOSPHINE OXIDE
- 2,4-DICHLORO-N-ETHYLACETAMIDE Compared to these compounds, 2-[(2,4-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific structure and its selective action on the CB2 receptor, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C20H20Cl2N6O |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H20Cl2N6O/c1-12-14(11-23-20(24-12)28-7-3-2-4-8-28)17-10-18(29)27-19(26-17)25-16-6-5-13(21)9-15(16)22/h5-6,9-11H,2-4,7-8H2,1H3,(H2,25,26,27,29) |
InChI Key |
AGDCANLGZCXYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


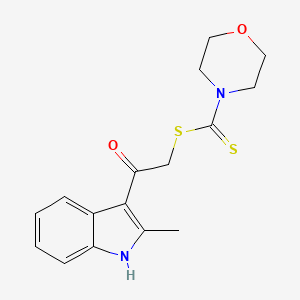
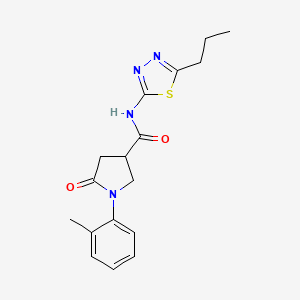

![N-[1,3-Bis(4-methoxybenzoyl)imidazolidin-2-ylidene]-4,6-dimethylpyrimidin-2-amine](/img/structure/B11181148.png)
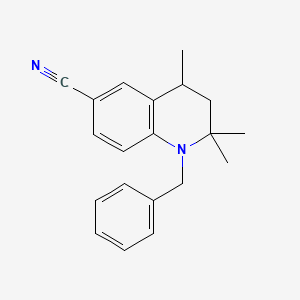
![6-(furan-2-yl)-2-methyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181159.png)
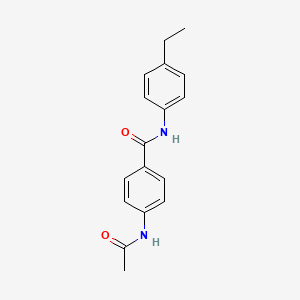
![6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11181166.png)
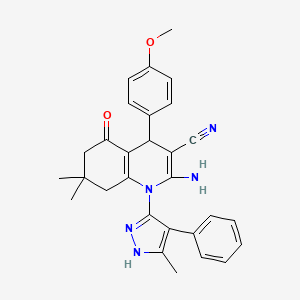
![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11181169.png)
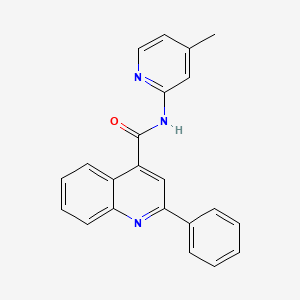
![2-methyl-5-(naphthalen-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11181176.png)
